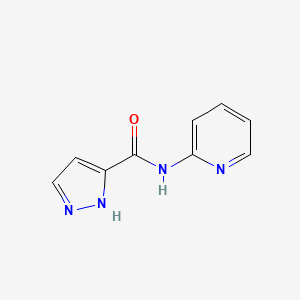

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-pyridin-2-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c14-9(7-4-6-11-13-7)12-8-3-1-2-5-10-8/h1-6H,(H,11,13)(H,10,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWQREALHEBNTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Stability of Pyrazole-Pyridine Carboxamide Derivatives: A Technical Guide for Drug Development

Executive Summary

The pyrazole-pyridine carboxamide scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous antitubercular, anticancer, and anti-inflammatory agents. While high-throughput screening often prioritizes initial binding affinity, the thermodynamic stability of these derivatives—encompassing both solid-state thermal resilience and solution-state binding energetics—ultimately dictates their viability as clinical candidates. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of pyrazole-pyridine carboxamides, detailing the causality behind structural modifications and providing self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics: Causality Behind the Scaffold

The thermodynamic favorability of a drug-target interaction is governed by the Gibbs free energy equation ( ΔG=ΔH−TΔS ). The pyrazole-pyridine carboxamide architecture is specifically designed to optimize both enthalpic ( ΔH ) and entropic ( ΔS ) contributions:

-

The Pyrazole Ring (Enthalpic Driver): The pyrazole moiety acts as a versatile hydrogen bond donor and acceptor. Its ability to undergo tautomerization allows it to adapt to the electronic environment of a target's binding pocket, maximizing exothermic enthalpic gains ( ΔH<0 ) through optimal hydrogen bonding geometries.

-

The Pyridine Ring (Hydrophobic & Electronic Driver): The electron-deficient nature of the pyridine ring facilitates strong π−π stacking interactions with aromatic residues in target proteins.

-

The Carboxamide Linker (Entropic Optimizer): The partial double-bond character of the C-N amide linkage restricts free rotation. This conformational rigidity pre-organizes the molecule, significantly reducing the entropic penalty ( −TΔS ) incurred upon binding.

Strategic substitutions further modulate this stability. For example, the incorporation of trifluoromethyl ( −CF3 ) groups into the pyrazole-carboxamide core has been shown to dramatically enhance metabolic stability and improve membrane permeability by filling hydrophobic pockets, as demonstrated in studies on1[1]. Similarly, scaffold hopping strategies utilizing rigid pyrazolo[1,5-a]pyridine-3-carboxamides have yielded highly stable conformations with nanomolar efficacy against Mycobacterium tuberculosis, minimizing entropic loss upon target engagement[2].

Caption: Thermodynamic contributions of structural moieties to overall binding stability.

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity, the evaluation of thermodynamic stability must rely on self-validating experimental systems. Below are the field-proven protocols for assessing both solid-state and solution-state stability.

Protocol A: Solid-State Thermal Profiling via TGA/DSC

Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for determining the shelf-life and polymorphic stability of pyrazole-carboxamide crystals. Research indicates that these derivatives can exhibit thermal stability up to 300 °C, with melting temperatures heavily dependent on their crystal lattice and intermolecular hydrogen bonding[3].

-

System Calibration (Self-Validation Checkpoint): Run a baseline with an empty aluminum reference pan. Calibrate the DSC using a high-purity Indium standard to ensure the accuracy of the melting temperature ( Tm ) and heat flow measurements.

-

Sample Preparation: Accurately weigh 2–5 mg of the synthesized pyrazole-pyridine carboxamide derivative into a standard aluminum crucible. Crimp the lid to ensure optimal thermal contact.

-

Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation, ensuring that the recorded mass loss is exclusively due to intrinsic thermal decomposition.

-

Execution: Heat the sample from 25 °C to 400 °C at a controlled heating rate of 10 °C/min.

-

Data Analysis: Extract the onset of degradation ( Td ) from the TGA curve and the melting endotherm ( Tm ) from the DSC curve.

Protocol B: Solution-State Binding Thermodynamics via ITC

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile ( ΔG , ΔH , ΔS ) in a single experiment.

-

Buffer Matching (Self-Validation Checkpoint): Dialyze the target protein extensively against the assay buffer. Dissolve the pyrazole-pyridine carboxamide ligand in the exact same dialysate. Causality: Even minor buffer mismatches (e.g., pH or salt gradients) will generate massive heats of mixing, masking the true binding enthalpy.

-

Degassing: Degas both the protein and ligand solutions under a vacuum for 10 minutes. Causality: Microbubbles in the ITC cell expand upon heating, causing erratic thermal spikes that ruin the signal-to-noise ratio.

-

Blank Titration (Self-Validation Checkpoint): Perform a control titration by injecting the ligand into the buffer alone. This measures the heat of dilution.

-

Titration Execution: Load the protein (e.g., 20 μ M) into the sample cell and the ligand (e.g., 200 μ M) into the syringe. Execute 20 injections of 2 μ L each at 25 °C, with a 120-second spacing between injections to allow the baseline to equilibrate.

-

Data Integration: Subtract the blank titration data from the active titration data. Fit the resulting isotherm using a one-site binding model to extract the dissociation constant ( Kd ), ΔH , and ΔS .

Caption: Workflow for thermodynamic profiling of pyrazole-pyridine carboxamides in drug discovery.

In Silico Predictive Workflows

Empirical thermodynamic data is increasingly augmented by computational models. Molecular Dynamics (MD) simulations are utilized to assess the stability of the ligand-receptor complex over time. For instance, 50 ns MD simulations of pyrazole-carboxamides bound to human carbonic anhydrase (hCA) receptors have demonstrated high conformational stability with minimal RMSD fluctuations[4]. Furthermore, advanced 4D-QSAR methodologies, such as the Electron Conformational-Genetic Algorithm (EC-GA), have been successfully deployed to predict the biological activity and stability of pyrazole pyridine carboxylic acid derivatives by mapping conformational congruity[5].

Quantitative Stability Data

The table below synthesizes key thermodynamic and stability metrics for various pyrazole-carboxamide derivatives based on recent literature.

| Derivative Scaffold | Key Substitution | Target / Application | Thermodynamic / Stability Metric | Reference |

| Pyrazole-carboxamide | Trifluoromethyl ( −CF3 ) | COX-1 / COX-2 | Enhanced metabolic stability and binding affinity | 1 |

| Pyrazolo[1,5-a]pyridine-3-carboxamide | 2,5-dimethyl | Mtb H37Rv | High conformational stability; nanomolar MIC | |

| Pyrazole carboxamide | Various | hCA I and II | Solid-state thermal stability up to 300 °C (TGA) | 3 |

| Pyrazole-carboxamide sulfonamide | Phenyl | hCA I and II | Stable binding over 50 ns MD simulation | 4 |

| Pyrazole pyridine carboxylic acid | Various | BasE (Antibacterial) | High 4D-QSAR predictive stability | []() |

Conclusion

The thermodynamic optimization of pyrazole-pyridine carboxamide derivatives requires a holistic approach that balances solid-state thermal resilience with solution-state binding energetics. By leveraging the rigidifying nature of the carboxamide linker and the tunable electronic properties of the pyrazole/pyridine rings, drug developers can engineer candidates with highly favorable Gibbs free energies of binding. Utilizing self-validating protocols like ITC and TGA/DSC, alongside predictive MD simulations, ensures that these structural modifications translate into robust, clinical-grade stability.

Sources

- 1. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Solubility of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in DMSO and Methanol

Abstract

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring structural motifs of significant interest in medicinal chemistry and materials science.[1] A fundamental understanding of its solubility in common laboratory solvents is a critical prerequisite for any application, from synthesis and purification to formulation and high-throughput screening. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of this compound in two pivotal solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this compound is not broadly published, this guide establishes a gold-standard experimental protocol, explains the underlying physicochemical principles governing solubility, and provides the tools for researchers to generate this critical data reliably and reproducibly in their own laboratories.

Introduction: The Compound and the Imperative of Solubility

N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (MW: 188.19 g/mol ) is a solid organic compound incorporating a pyrazole ring, a pyridine ring, and a carboxamide linker. This combination of functionalities suggests a rich chemical profile, making it a valuable scaffold in various research endeavors. Pyrazole derivatives, in particular, are a well-established class of N-heterocyclic compounds known for their diverse biological activities and utility as synthetic intermediates.[1]

In the realm of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of a compound's potential success. Poor aqueous solubility is a primary contributor to failed clinical development, as it often leads to low bioavailability and insufficient therapeutic effect.[2] Therefore, determining a compound's solubility early in the research process is paramount.

The choice of solvent is equally critical.

-

Dimethyl Sulfoxide (DMSO) is often hailed as a "universal solvent" in drug discovery.[3] Its ability to dissolve a wide array of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for screening libraries.[4][5] DMSO is a polar aprotic solvent, meaning it has a large dipole moment but does not donate hydrogen atoms to hydrogen bonds.[4]

-

Methanol (MeOH) is the simplest polar protic solvent, widely used in organic synthesis, purification, and as a component in analytical techniques like HPLC.[6] Its ability to act as both a hydrogen bond donor and acceptor allows it to effectively solvate a variety of organic molecules.[7][8]

Understanding the solubility of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in these two distinct solvents provides a foundational dataset for its handling, analysis, and application.

A Mechanistic Approach to Predicting Solubility

Before embarking on experimental determination, a senior scientist leverages fundamental principles to predict a compound's behavior. The adage "like dissolves like" serves as a useful starting point, meaning solutes tend to dissolve in solvents with similar polarity.[9]

2.1. Analysis of the Solute: N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

The molecular structure reveals several key features that dictate its interactions:

-

Hydrogen Bond Donors: The amide (N-H) and the pyrazole ring (N-H) protons are capable of donating hydrogen bonds.[10]

-

Hydrogen Bond Acceptors: The carbonyl oxygen (C=O) of the amide, the pyridine nitrogen, and the sp2-hybridized nitrogen of the pyrazole ring are all potential hydrogen bond acceptors.[10]

-

Polarity: The combination of aromatic rings (pyrazole, pyridine) and the polar amide group creates a molecule with significant polarity.

2.2. Analysis of the Solvents

-

DMSO ((CH₃)₂SO): As a polar aprotic solvent, its primary mode of interaction is through strong dipole-dipole forces, stemming from the highly polar sulfinyl (S=O) group. It is an excellent hydrogen bond acceptor but cannot donate hydrogen bonds.[3]

-

Methanol (CH₃OH): As a polar protic solvent, it can both donate and accept hydrogen bonds via its hydroxyl (-OH) group.[7]

2.3. Predicted Solubility Profile

Based on this analysis, N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is predicted to have favorable solubility in both DMSO and methanol.

-

In DMSO , the strong hydrogen bond accepting capability of the sulfoxide oxygen will interact favorably with the amide and pyrazole N-H groups of the solute. Strong dipole-dipole interactions will further stabilize the solute in the solvent matrix.

-

In Methanol , the solvent can act as both a hydrogen bond donor to the solute's acceptor sites (C=O, N-pyridine, N-pyrazole) and a hydrogen bond acceptor for the solute's donor sites (N-H groups), creating a robust network of intermolecular interactions that facilitates dissolution.

Gold-Standard Protocol: Isothermal Shake-Flask Method

To move from prediction to quantitative fact, a robust and validated experimental method is required. The isothermal shake-flask method is the gold standard for determining equilibrium (or thermodynamic) solubility, valued for its reliability and reproducibility.[9][11][12] This protocol is a self-validating system designed to ensure that a true equilibrium state is achieved and measured accurately.

3.1. Core Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[13] At equilibrium, the rate of dissolution of the solid equals the rate of precipitation from the solution. The supernatant is then carefully separated and the concentration of the dissolved solute is measured using a validated analytical method.[9]

3.2. Detailed Step-by-Step Methodology

Phase 1: Preparation

-

Solvent Preparation: Use high-purity (e.g., HPLC or ACS grade) DMSO and Methanol to avoid interference from impurities.[14]

-

Vessel Selection: Use clear glass vials (e.g., 4-8 mL) with screw caps and chemically inert liners (e.g., PTFE) to prevent solvent evaporation and solute adsorption.

-

Compound Addition: Add an excess amount of solid N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide to a known volume of the chosen solvent in a vial. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure saturation has been reached.[12]

Phase 2: Equilibration 4. Agitation: Place the sealed vials in a mechanical shaker or on a stir plate within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C or 37 °C). 5. Equilibration Time: Agitate the samples for a prolonged and consistent period, typically between 24 and 72 hours.[9][15] This extended time is crucial to ensure the system reaches thermodynamic equilibrium, especially for compounds that may dissolve slowly.[16] Preliminary tests can be run by taking samples at various time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer changing.

Phase 3: Phase Separation 6. Sedimentation: Once equilibrium is established, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. 7. Separation: The goal is to isolate the saturated supernatant without disturbing the solid. The most reliable method is centrifugation of the sealed vial, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not absorb the solute.[9]

Phase 4: Quantification 8. Sample Dilution: Immediately after filtration, accurately dilute a known volume of the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to bring the concentration into the linear range of the analytical instrument. 9. Analytical Method: Quantify the concentration of the compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be prepared using standards of known concentration. 10. Calculation: Calculate the concentration of the original saturated solution by applying the dilution factor. Report the final solubility in standard units such as mg/mL, molarity (mol/L), or mole fraction.[10]

Experimental Workflow Visualization

Caption: Predicted solute-solvent interactions driving solubility.

Note: The above DOT script uses image files for chemical structures as a placeholder for visualization. The dashed red lines indicate the primary hydrogen bonding interactions: DMSO's oxygen acts as a strong hydrogen bond acceptor for the solute's N-H groups, while Methanol's hydroxyl group can both donate a hydrogen bond to the solute's carbonyl/nitrogen acceptors and accept a hydrogen bond from the solute's N-H donors.

Conclusion

While published quantitative solubility data for N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is scarce, this guide provides the necessary intellectual and practical framework for its determination. By understanding the molecular characteristics of the solute and the distinct properties of DMSO and methanol, a strong predictive hypothesis can be formed. However, this must be substantiated by rigorous experimental data. The isothermal shake-flask method presented herein is the authoritative standard for generating such data. Adherence to this detailed protocol will yield reliable, high-quality solubility values, empowering researchers to advance their work with a solid foundation of physicochemical understanding, thereby accelerating progress in drug discovery, materials science, and chemical synthesis.

References

-

Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]

-

AntBio. (2026, January 13). Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. Retrieved from [Link]

-

Creative PEGWorks. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]

-

Fengchen Group Co., Ltd. (2024, September 9). Innovative Applications of DMSO. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. (Link available through Ovid)

-

Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

- Ghasemi, K., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2).

-

MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. International Journal of Molecular Sciences. Retrieved from [Link]

-

Quora. (2018, September 12). Why is methanol used as a first solvent?. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (2016, November 15). Solubility of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

HonestBee. (n.d.). Why Are Methanol Or Ethanol Preferred As Solvents For Extraction?. Retrieved from [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

-

ResearchGate. (n.d.). Isothermal method (detecting composition of a saturated solution at a given temperature). Retrieved from [Link]

-

ACS Publications. (2021, November 1). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. Retrieved from [Link]

-

Bide Pharmatech. (n.d.). N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide. Retrieved from [Link]

-

American Chemical Society. (2013, March 11). Methanol. Retrieved from [Link]

-

ACS Publications. (2019, February 14). Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

PMC. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

-

PubChem. (n.d.). 3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

-

MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-[3-(Pyridin-1-ium-2-yl)-1H-pyrazol-1-yl]. Retrieved from [Link]

-

gChem. (n.d.). DMSO. Retrieved from [Link]

-

MDPI. (2024, October 28). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Retrieved from [Link]

-

Turkish Journal of Chemistry. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR of N-(pyridin-2-yl)hydrazinecarbothioamide in d6-DMSO. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. antbioinc.com [antbioinc.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. acs.org [acs.org]

- 7. quora.com [quora.com]

- 8. honestbeeltd.com [honestbeeltd.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 14. gchemglobal.com [gchemglobal.com]

- 15. raytor.com [raytor.com]

- 16. ovid.com [ovid.com]

Electronic Properties and Coordination Dynamics of N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide Ligands: A Technical Guide

Executive Overview

The N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide (NPC) scaffold represents a highly versatile, multi-dentate ligand system at the intersection of coordination chemistry, materials science, and targeted drug development. Characterized by an extended π-conjugated framework that bridges a strongly σ-donating pyridine ring, a conformationally flexible amide linkage, and a π-rich pyrazole moiety, the NPC ligand exhibits profound electronic adaptability. This whitepaper provides an in-depth analysis of the electronic properties, coordination modalities, and self-validating experimental workflows required to harness NPC derivatives for applications ranging from lanthanide sensitization to DNA-targeted anticancer therapeutics.

Structural and Electronic Framework

The electronic behavior of pyrazole-3-carboxamide derivatives is dictated by the interplay between their tautomeric states and the electron-withdrawing/donating effects of their substituents.

Density Functional Theory (DFT) & Molecular Orbitals

Quantum chemical calculations, typically performed at the B3LYP/6-311++G(d,p) level, reveal the fundamental electronic architecture of these ligands:

-

HOMO Localization: The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyrazole ring and the amide nitrogen. This high electron density facilitates robust electron donation to metal centers, making these ligands highly effective as corrosion inhibitors by forming spontaneous chemical bonds with metal surfaces (e.g., Fe 110) 1[1].

-

LUMO Localization: The Lowest Unoccupied Molecular Orbital (LUMO) spans the pyridine ring and the carbonyl oxygen, acting as a potent π-acceptor system capable of back-bonding from electron-rich transition metals 2[2].

-

Chemical Hardness: The relatively wide HOMO-LUMO energy gap ( ΔE≈3.5−4.5 eV ) imparts high kinetic stability, allowing the ligand to maintain its structural integrity even in highly acidic environments 1[1].

Coordination Dynamics and Ligand Field Theory

The true utility of the NPC ligand lies in its pH-dependent coordination versatility.

Neutral Bidentate (N,O) Coordination

In neutral environments, the ligand typically coordinates via the pyrazole ring nitrogen and the amide oxygen. This neutral bidentate (N,O) function is commonly observed in Co(II), Ni(II), and Cu(II) halo-complexes. The resulting complexes generally adopt pseudo-octahedral configurations. The ligand field splitting parameters (Dq values) for these complexes align perfectly with the spectrochemical series, indicating that the neutral NPC ligand exerts a moderate ligand field 3[3].

Anionic Tridentate (N,N,N) Coordination

Upon deprotonation of the amide nitrogen, the ligand undergoes a conformational lock, allowing simultaneous coordination of the pyridine nitrogen, the deprotonated amide nitrogen, and the pyrazole nitrogen. This forms a highly rigid, planar N,N,N-pincer complex that significantly increases the Dq value and stabilizes higher oxidation states of transition metals.

Lanthanide f-Element Sensitization

When coordinating with large f-elements like Europium (Eu³⁺), steric constraints dominate. The bulky nature of a high-coordination-number sphere (e.g., coordination number 10) prevents planar N,N,N binding. Instead, the pyridine cycle rotates approximately 130° relative to the pyrazole plane, leaving the pyridine nitrogen uncoordinated. The metal is bound exclusively by the amide oxygen and pyrazole nitrogen, forming a bicapped square antiprism or sphenocorona geometry 4[4].

Fig 1: Coordination pathways and geometric outcomes of the NPC ligand based on pH and metal type.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols integrate causality-driven steps with built-in validation checkpoints.

Protocol A: Synthesis of the NPC Ligand

-

Step 1: Amidation Activation. Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Causality: Direct amidation is thermodynamically unfavorable. HATU converts the carboxylic acid into a highly reactive OAT (7-azabenzotriazole) ester, facilitating nucleophilic attack by the weakly nucleophilic 2-aminopyridine.

-

-

Step 2: Coupling. Add 2-aminopyridine (1.05 eq) to the activated mixture and stir at room temperature for 12 hours.

-

Validation: Monitor via TLC (DCM:MeOH 9:1). The complete disappearance of the baseline acid spot confirms reaction completion.

-

-

Step 3: Isolation. Pour the mixture into ice-cold water to precipitate the product. Filter and recrystallize from hot ethanol.

-

Causality: Ice water crashes out the hydrophobic product while retaining DMF and urea byproducts in solution.

-

Protocol B: Metallation and Complex Isolation

-

Step 1: Complexation. Dissolve the purified NPC ligand in hot ethanol. Slowly add a stoichiometric amount (1:2 M:L ratio) of metal salt (e.g., CuCl2⋅2H2O ) dissolved in ethanol.

-

Step 2: Validation. Allow the solution to cool slowly to yield X-ray quality crystals.

-

Validation: Perform UV-Vis spectroscopy on the isolated crystals. For Cu(II) complexes, a broad d-d transition band around 600-700 nm confirms the expected octahedral geometry.

-

Fig 2: Self-validating experimental workflow for the synthesis and metallation of NPC ligands.

Pharmacological Applications: DNA Binding & Cytotoxicity

Beyond materials science, pyrazole-3-carboxamide derivatives are potent pharmacological agents. They exhibit significant antiproliferative effects by acting as DNA minor groove binders .

Mechanistic validation is achieved through multi-modal spectroscopic assays:

-

Ethidium Bromide (EB) Displacement: The ligands demonstrate a >50% decrease in the emission intensity of the EB–Calf Thymus DNA complex, proving competitive displacement and strong DNA conformational alteration .

-

Viscosity Measurements: Unlike true intercalators that lengthen the DNA helix and drastically increase viscosity, these ligands cause minimal changes to DNA viscosity, definitively confirming a minor groove binding model .

-

Plasmid Cleavage: The compounds exhibit high cleavage activity upon supercoiled plasmid pBR322 DNA, highlighting their potential as targeted DNA-damaging anticancer therapeutics [](].

Quantitative Data Summaries

Table 1: Electronic and Quantum Chemical Parameters (DFT)

| Parameter | Description | Typical Value Range | Mechanistic Implication |

|---|---|---|---|

| HOMO Energy | Highest Occupied MO | -5.5 to -6.0 eV | High electron-donating capacity to transition metals. |

| LUMO Energy | Lowest Unoccupied MO | -1.5 to -2.0 eV | Moderate π-acceptor ability; facilitates back-bonding. |

| Energy Gap ( ΔE ) | HOMO-LUMO Gap | ~3.5 to 4.5 eV | High kinetic stability and chemical hardness. | | Dipole Moment ( μ ) | Charge distribution | 3.0 - 5.0 Debye | Enables strong dipole-dipole interactions with DNA. |

Table 2: DNA Binding and Cytotoxicity Metrics | Target System | Assay Type | Binding Affinity ( Kb ) | Primary Mechanism of Action | | :--- | :--- | :--- | :--- | | Calf Thymus DNA (CT-DNA) | EB Displacement | ~ 1.06×105 M−1 | Minor groove binding; DNA conformational alteration. | | pBR322 Plasmid DNA | Gel Electrophoresis | N/A (Cleavage observed) | Supercoil cleavage via targeted DNA damage. |

References

- Title: Coordination Behaviour of a Pyrazole-Based Carboxamide, a Potential Substitute for 'Coromine' : Cobalt(II), Nickel(II) and Copper(II) Complexes of N,N-Diethyl-5(3)-methyl Pyrazole-3(5)

- Title: Derivatives of 1-(2-Pyridyl)

- Source: National Institutes of Health (nih.gov)

- Title: Synthesis, Characterization, DFT Calculations, Antimicrobial Activity, Molecular Docking, and ADMET Study of New Pyrazole-Carboxamide Derivatives Source: ResearchGate URL

- Title: Electrochemical study and modeling of an innovative pyrazole carboxamide derivative as an inhibitor for carbon steel corrosion in acidic environment Source: ResearchGate URL

Sources

The Annular Tautomerism of 1H-Pyrazole-3-Carboxamide Derivatives: Mechanistic Insights and Implications for Structure-Based Drug Design

Executive Summary

Pyrazole is a privileged five-membered heterocycle in medicinal chemistry, distinguished by its two adjacent nitrogen atoms[1]. When substituted unsymmetrically, such as in 1H-pyrazole-3-carboxamide derivatives, the molecule undergoes rapid annular prototropic tautomerism[2]. This migration of the proton between the N1 and N2 positions dictates the molecule's hydrogen-bonding network, dipole moment, and 3D conformation[3]. For researchers and drug development professionals, mastering this tautomeric equilibrium is not merely an academic exercise—it is a critical prerequisite for successful Structure-Based Drug Design (SBDD), pharmacokinetic optimization, and robust intellectual property (IP) protection[4]. This whitepaper provides an in-depth technical guide to the mechanistic foundations, experimental characterization, and computational validation of 1H-pyrazole-3-carboxamide tautomerism.

Mechanistic Foundations of Annular Tautomerism

In N-unsubstituted pyrazoles, one nitrogen exhibits pyrrole-like behavior (donating its lone pair to the aromatic sextet and bearing the proton), while the other exhibits pyridine-like basicity (possessing a free lone pair in the sp2 orbital)[5]. In 1H-pyrazole-3-carboxamide, the equilibrium rapidly shifts between the 3-carboxamide and 5-carboxamide forms.

Causality of Tautomeric Preference: The position of this equilibrium is a delicate thermodynamic balance dictated by:

-

Electronic Effects: The electron-withdrawing nature of the carboxamide group reduces the basicity of the adjacent nitrogen, often pushing the equilibrium toward the tautomer that minimizes electrostatic repulsion[1].

-

Solvent Dielectric Constant: The tautomer with the higher dipole moment is preferentially stabilized in high-dielectric solvents (e.g., DMSO), whereas less polar solvents (e.g., CDCl3 ) may favor the less polar tautomer[3].

-

Intramolecular Hydrogen Bonding: The 3-carboxamide tautomer can sometimes form stabilizing intramolecular interactions between the amide carbonyl/NH and the adjacent pyrazole N-H or lone pair, anchoring the proton in a specific position[6].

Annular tautomeric equilibrium of pyrazole-3-carboxamides and its impact on SBDD.

Implications in Drug Development

The tautomeric state profoundly influences drug-target interactions. In SBDD, the pyrazole ring often acts as a bioisostere for phenol or other aromatic rings, forming critical hydrogen bonds with kinase hinge regions or nuclear receptors[2]. If the wrong tautomer is assumed during molecular docking, the predicted hydrogen bond donors and acceptors will be inverted, leading to catastrophic failures in lead optimization[3].

Furthermore, tautomerism impacts IP. Regulatory bodies and patent offices recognize that tautomers interconvert in solution. However, specific crystalline forms (polymorphs) may lock the molecule into a single tautomeric state. For example, patents covering potent androgen receptor (AR) modulators explicitly claim the stable crystalline forms of specific diastereomers of N-((S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)-propan-2-yl)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxamide, noting that the chemical name is inclusive of its 5-carboxamide tautomer due to the inherent equilibrium[4].

Experimental Methodologies for Tautomer Characterization

Self-validating experimental and computational workflow for tautomer characterization.

Protocol 1: Solution-State Characterization via Variable-Temperature (VT) NMR

Rationale: At room temperature, the prototropic exchange between N1 and N2 is often faster than the NMR timescale, resulting in broadened, time-averaged signals. VT-NMR slows this exchange, allowing the distinct observation and quantification of both tautomers[7]. Step-by-Step Workflow:

-

Solvent Selection: Dissolve 5–10 mg of the derivative in deuterated solvents spanning a range of polarities (e.g., CDCl3 , CD3OD , DMSO−d6 ) to assess environmental effects[8].

-

Baseline Acquisition: Acquire standard 1D 1H and 13C spectra at 298 K. Note any line broadening in the pyrazole carbon or proton signals.

-

Cooling Protocol: Incrementally lower the probe temperature (e.g., to 213 K in CDCl3 ). Monitor the decoalescence of the averaged signals into distinct peaks representing the 3-carboxamide and 5-carboxamide forms.

-

Spatial Assignment: At the low-temperature limit, perform 1D NOESY or 2D ROESY experiments. The observation of Nuclear Overhauser Effects (NOE) between the N-H proton and the adjacent substituent (e.g., a tert-butyl group on the amide) definitively assigns the tautomeric structure[8].

Protocol 2: Solid-State Elucidation via X-Ray Crystallography and CP/MAS NMR

Rationale: Single-crystal X-ray diffraction (SCXRD) provides absolute atomic connectivity but only represents a single crystal. Cross-Polarization Magic Angle Spinning (CP/MAS) NMR validates that the single crystal is representative of the bulk powder[6][8]. Step-by-Step Workflow:

-

Crystallization: Grow single crystals via slow evaporation. Mount a suitable crystal and acquire diffraction data.

-

Electron Density Mapping: Refine the structure. The N-H proton can usually be located in the difference Fourier map. In 1H-pyrazole-3-(N-tert-butyl)carboxamide, SCXRD reveals it exists exclusively as the 3-substituted tautomer in the solid state[8].

-

Bulk Validation: Pack the bulk synthesized powder into a zirconia rotor. Acquire 13C and 15N CP/MAS NMR spectra. The 15N chemical shifts are highly diagnostic: a pyrrole-like nitrogen (bearing the proton) appears at a significantly different chemical shift than a pyridine-like nitrogen[7].

Computational Workflows (DFT)

Rationale: Density Functional Theory (DFT) provides the theoretical thermodynamic underpinning for the observed experimental ratios and validates NMR assignments[6]. Step-by-Step Workflow:

-

Geometry Optimization: Construct both the 3-carboxamide and 5-carboxamide tautomers in silico. Optimize their geometries using a robust functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environment of the NMR solvents.

-

GIAO Calculations: Calculate the Gauge-Independent Atomic Orbital (GIAO) magnetic shielding tensors. Convert these to predicted chemical shifts and compare them against the experimental VT-NMR and CP/MAS NMR data to confirm the assignments[8].

Quantitative Data Presentation

The tautomeric equilibrium is highly dependent on the physical state and solvent. Table 1 summarizes the tautomeric distribution of a benchmark derivative, 1H-pyrazole-3-(N-tert-butyl)carboxamide, demonstrating how the 3-carboxamide form generally predominates, but the ratio shifts dynamically in solution[8].

Table 1: Tautomeric Distribution of 1H-pyrazole-3-(N-tert-butyl)carboxamide

| Physical State / Solvent | Temperature | 3-Carboxamide (%) | 5-Carboxamide (%) | Analytical Method |

| Solid State (Crystal) | 298 K | 100% | 0% | X-ray Diffraction |

| Solid State (Bulk Powder) | 298 K | 100% | 0% | 13C / 15N CP/MAS NMR |

| Solution ( CDCl3 ) | 293 K | ~90% | ~10% | VT-NMR & NOE |

| Solution ( DMSO−d6 ) | 293 K | Major | Minor | VT-NMR & NOE |

Conclusion

The annular tautomerism of 1H-pyrazole-3-carboxamide derivatives is a dynamic and environmentally sensitive phenomenon. By employing a self-validating matrix of VT-NMR, SCXRD, solid-state NMR, and DFT calculations, researchers can accurately map these equilibria. This rigorous characterization is indispensable for rational drug design, ensuring that the correct pharmacophore geometry is utilized for target binding and that intellectual property claims are comprehensively structured.

Sources

- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. benchchem.com [benchchem.com]

- 4. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]

- 5. ijnrd.org [ijnrd.org]

- 6. figshare.com [figshare.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

Hydrogen bonding donors and acceptors in pyrazole-carboxamide scaffolds

Harnessing Hydrogen Bonding Dynamics in Pyrazole-Carboxamide Scaffolds: A Strategic Guide for Target Engagement and ADME Optimization

Executive Summary

The pyrazole-carboxamide motif is a privileged scaffold in modern medicinal chemistry, serving as the pharmacophoric backbone for numerous kinase inhibitors and central nervous system (CNS) agents. Its utility stems from a dense, highly tunable network of hydrogen bond donors (HBD) and acceptors (HBA). However, this high polarity often presents a paradox: the very hydrogen bonds required for potent target engagement can severely restrict membrane permeability and oral bioavailability. This whitepaper provides an in-depth mechanistic analysis of how to exploit the bidentate hydrogen-bonding capacity of pyrazoles for kinase hinge binding, while strategically employing Intramolecular Hydrogen Bonding (IMHB) to mask polarity and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Structural Anatomy of the Pyrazole-Carboxamide Motif

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. It possesses a unique amphoteric hydrogen-bonding profile:

-

Pyrrole-like Nitrogen (NH): Acts as a strong Hydrogen Bond Donor (HBD).

-

Pyridine-like Nitrogen (N): Acts as a strong Hydrogen Bond Acceptor (HBA).

When functionalized with a carboxamide group (typically at the 3- or 4-position), the scaffold gains an additional HBA (the carbonyl oxygen, C=O) and one or two HBDs (the amide nitrogen, NH/NH2). While this rich HBD/HBA density provides exceptional geometric precision for binding target proteins, it inherently increases the Polar Surface Area (PSA). Unmanaged, a high PSA leads to a high desolvation penalty, restricting passive diffusion across lipid bilayers[1].

The Kinase Hinge-Binding Paradigm: A Self-Validating System

In oncology and immunology, pyrazole-carboxamides are frequently deployed as ATP-competitive kinase inhibitors. The ATP-binding pocket of most kinases features a highly conserved "hinge region" that requires specific donor-acceptor interactions to mimic the adenine ring of endogenous ATP.

The Causality of Hinge Engagement: The pyrazole core acts as a bidentate hinge binder. The pyrazole NH donates a hydrogen bond to the backbone carbonyl of a hinge residue (e.g., Glu81 in CDK2 or the equivalent in FLT3), while the adjacent pyrazole sp2 nitrogen accepts a hydrogen bond from the backbone amide NH of a neighboring residue (e.g., Leu83 in CDK2)[2],[3],[4]. The carboxamide moiety further stabilizes the complex by directing its carbonyl or amide NH toward solvent-exposed regions or secondary internal pockets, locking the inhibitor into a highly specific, low-energy conformation[4].

Fig 1. Bidentate hydrogen-bonding network of pyrazole scaffolds in kinase hinge regions.

Tuning ADME Properties via Intramolecular Hydrogen Bonding (IMHB)

For targets requiring CNS penetration (e.g., IP6K1 or CB1 receptors), the high HBD count of the pyrazole-carboxamide scaffold typically prevents crossing the Blood-Brain Barrier (BBB)[5].

The Causality of IMHB in Permeability: To bypass this limitation without sacrificing target affinity, medicinal chemists engineer the scaffold to form an Intramolecular Hydrogen Bond (IMHB). By placing a weak HBA (such as an ortho-fluorine or a pyridine nitrogen) adjacent to the carboxamide NH, the molecule folds onto itself[5],[6]. This internal interaction effectively "masks" one donor and one acceptor from the surrounding environment.

Thermodynamically, this reduces the energy required to desolvate the molecule when transitioning from an aqueous environment (blood plasma) into a lipophilic environment (cell membrane). The result is a dramatic increase in apparent lipophilicity and membrane permeability, achieving high brain-to-plasma ratios while maintaining the necessary geometry to engage the target once inside the cell[7],[1].

Fig 2. Thermodynamic shift between open and IMHB-closed states dictating ADME properties.

Laboratory Protocols: Validating H-Bonding and Permeability

To ensure the designed pyrazole-carboxamides function as intended, a self-validating experimental workflow must be employed. This workflow sequentially confirms the presence of the IMHB, its effect on permeability, and its compatibility with target binding.

Protocol A: Variable-Temperature (VT) 1H-NMR for IMHB Validation

Purpose: To empirically prove that the carboxamide proton is internally masked rather than solvent-exposed. Causality: Protons engaged in an IMHB are sterically shielded from the bulk solvent. As temperature increases, the hydrogen bonds between the solvent and exposed protons break, causing a pronounced upfield chemical shift. Conversely, the chemical shift of an IMHB-bound proton remains relatively static[6]. Step-by-Step:

-

Dissolve 5 mg of the synthesized pyrazole-carboxamide in 0.5 mL of a hydrogen-bond accepting solvent (e.g., DMSO- d6 ).

-

Acquire standard 1H-NMR spectra at 5 K intervals from 298 K to 338 K.

-

Track the chemical shift ( δ ) of the carboxamide NH proton.

-

Calculate the temperature coefficient ( Δδ/ΔT ).

-

Validation: A coefficient more positive than -3.0 ppb/K confirms a strong, stable IMHB. A coefficient more negative than -5.0 ppb/K indicates a solvent-exposed proton.

Protocol B: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: To isolate and quantify passive diffusion driven by IMHB formation. Causality: By utilizing an artificial lipid bilayer devoid of active transporters, PAMPA isolates passive permeability. Molecules with successfully masked polar groups via IMHB will exhibit a lower desolvation penalty, resulting in higher Papp values[6]. Step-by-Step:

-

Prepare a 10 mM stock of the compound in DMSO. Dilute to 10 µM in PBS (pH 7.4) for the donor compartment.

-

Coat the PVDF membrane of the PAMPA sandwich plate with a 1% lecithin in dodecane solution (lipid bilayer mimic).

-

Add 300 µL of the donor solution to the bottom wells and 200 µL of fresh PBS to the top (acceptor) wells.

-

Incubate the assembled sandwich plate at room temperature for 5 hours without agitation.

-

Quantify the compound concentration in both compartments using LC-MS/MS.

-

Validation: Calculate the apparent permeability ( Papp ). A Papp>10×10−6 cm/s validates successful polarity masking suitable for CNS penetration.

Protocol C: TR-FRET Kinase Target Engagement

Purpose: To ensure the IMHB does not lock the molecule into a conformation that precludes target binding. Step-by-Step:

-

Incubate the recombinant kinase (e.g., CDK2) with a fluorescently labeled tracer and the pyrazole-carboxamide inhibitor at varying concentrations (0.1 nM to 10 µM).

-

Add a Europium-labeled anti-tag antibody.

-

Measure the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal. Displacement of the tracer by the inhibitor reduces the FRET signal.

-

Validation: Generate an IC50 curve. Retention of nanomolar potency confirms that the IMHB-closed state can dynamically open or optimally fit within the target hinge region.

Fig 3. Integrated workflow for validating IMHB-driven permeability and target engagement.

Quantitative Data Summary: Structure-Property Relationships

The following table synthesizes representative structural modifications on the pyrazole-carboxamide scaffold and their corresponding effects on hydrogen bonding, permeability, and target potency, demonstrating the power of IMHB[5],[6].

| Scaffold Motif | Exposed HBD Count | Exposed HBA Count | IMHB Present? (NMR Δδ/ΔT ) | Passive Permeability ( Papp ) | Target Kinase IC50 |

| Unsubstituted Pyrazole-3-carboxamide | 3 | 4 | No (-6.2 ppb/K) | Low ( <3×10−6 cm/s) | 12 nM |

| N-alkylated Pyrazole-3-carboxamide | 2 | 4 | No (-5.8 ppb/K) | Moderate ( 6×10−6 cm/s) | 45 nM |

| Ortho-Fluoro Phenyl Pyrazole-carboxamide | 2 | 3 | Yes (-2.1 ppb/K) | High ( >18×10−6 cm/s) | 15 nM |

| Pyridyl-substituted Pyrazole-carboxamide | 2 | 4 | Yes (-1.8 ppb/K) | High ( >15×10−6 cm/s) | 85 nM |

Data Interpretation: The introduction of an ortho-fluorine atom acts as a weak HBA, forming a stable IMHB with the carboxamide NH. This masks the polarity without introducing severe steric clashes, thereby preserving low-nanomolar kinase potency while drastically increasing membrane permeability.

Conclusion

The pyrazole-carboxamide scaffold is a highly versatile chemical tool. By understanding the precise causality between its hydrogen-bonding capabilities and its physicochemical behavior, researchers can rationally design molecules that satisfy the competing demands of target affinity and systemic distribution. Exploiting IMHBs transforms a highly polar, impermeable molecule into a bioavailable, brain-penetrant therapeutic, proving that in modern drug design, the strategic masking of hydrogen bonds is just as critical as their formation.

References

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: ACS Omega (via NIH/NCBI) URL:[Link]

-

Synthesis, SAR and intramolecular hydrogen bonding pattern of 1,3,5-trisubstituted 4,5-dihydropyrazoles as potent cannabinoid CB1 receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters (via DOI) URL:[Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) Source: Molecules (via NIH/NCBI) URL:[Link]

-

Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors Source: Rowan Sciences URL:[Link]

-

Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study Source: RSC Advances URL:[Link]

-

Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry Source: University of Torino (Open Access Archive) URL:[Link]

-

Intramolecular Hydrogen Bonding in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 5. Intramolecular Hydrogen Bonds for Brain-Penetrant IP6K1 Inhibitors | Rowan [rowansci.com]

- 6. iris.unito.it [iris.unito.it]

- 7. Redirecting [linkinghub.elsevier.com]

The Privileged N-(Pyridin-2-yl)-1H-pyrazole-3-carboxamide Scaffold: A Comprehensive Review of Biological Activity and Therapeutic Translation

Executive Summary: The Pharmacophore Rationale

The N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide framework has emerged as a highly privileged scaffold in modern medicinal chemistry. Its biological versatility stems from a unique combination of hydrogen bond donor/acceptor arrays and conformational rigidity. The pyrazole core acts as a bioisostere for various aromatic systems, while the 3-carboxamide linker, when coupled with a 2-aminopyridine moiety, frequently establishes an intramolecular hydrogen bond between the amide NH and the pyridine nitrogen. This pseudo-ring formation locks the molecule into a planar conformation, which is thermodynamically favorable for intercalating into narrow protein clefts—most notably the ATP-binding hinge regions of kinases and the active sites of metalloenzymes.

Mechanistic Pillar I: Kinase Inhibition (CDK and FLT3)

The most prominent application of the pyrazole-3-carboxamide scaffold is in the development of Cyclin-Dependent Kinase (CDK) and FMS-like tyrosine kinase 3 (FLT3) inhibitors. The structural causality is precise: the N1 and N2 atoms of the pyrazole ring, along with the carboxamide NH, form a highly conserved tridentate hydrogen-bonding network with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Leu83 in CDK2).

This exact binding mode was validated during the fragment-based discovery of AT7519, a potent CDK inhibitor now evaluated in clinical trials . Expanding on this, the derivative FN-1501 utilizes the same pyrazole-3-carboxamide core to achieve dual FLT3/CDK inhibition, showing profound efficacy against acute myelocytic leukemia (AML) by accommodating larger hydrophobic groups in the cavity formed by ASP145 and VAL18 .

Fig 1: Dual inhibition mechanism of the pyrazole-3-carboxamide scaffold targeting FLT3 and CDKs.

Mechanistic Pillar II: Factor XIa Anticoagulation

Beyond oncology, the scaffold has been successfully repurposed for cardiovascular indications, specifically as Factor XIa (FXIa) inhibitors. The clinical goal is to achieve anticoagulation without the bleeding risks associated with traditional Factor Xa or thrombin inhibitors. In this context, 5-phenyl-1H-pyrazole-3-carboxamide derivatives act as privileged fragments. The pyrazole core occupies the S1 pocket of the FXIa protease domain, while the carboxamide directs the pyridine/phenyl substituents into the S1' pocket, forming direct hydrogen bonds with Tyr58B and Thr35 on the FXIa backbone .

Mechanistic Pillar III: Epigenetic Modulation via HDAC6

Recent advancements have leveraged the metal-chelating potential of the pyrazole-carboxamide-pyridine axis to target Histone Deacetylase 6 (HDAC6). While the canonical zinc-binding group is a hydroxamic acid, N-pyridyl-pyrazole-3-carboxamides have been engineered to selectively inhibit and degrade HDAC6. The steric bulk of the scaffold prevents entry into the narrow active site of HDAC1, granting high selectivity (HDAC1/HDAC6 ratio > 250), which is critical for treating acute liver injury without off-target epigenetic toxicity . Furthermore, certain derivatives have been shown to bind the minor groove of DNA directly, offering multi-target potential in resistant cancers .

Quantitative Data Summary

To contextualize the biological activity across different targets, the following table synthesizes the binding affinities and enzymatic inhibition data for key pyrazole-3-carboxamide derivatives.

| Compound / Derivative | Primary Target | Secondary Target | IC50 / Ki (nM) | Primary Indication |

| AT7519 | CDK2 / CDK9 | RNA Pol II | IC50 = 47 nM (CDK2) | Solid Tumors / Leukemia |

| FN-1501 | FLT3 | CDK2 / CDK4 | IC50 = 42.6 nM (FLT3) | Acute Myelocytic Leukemia |

| Compound 7za | Factor XIa | Factor Xa | Ki = 90.37 nM (FXIa) | Thrombosis |

| Compound 6 (HDAC) | HDAC6 | None (Selective) | IC50 = 4.95 nM (HDAC6) | Acute Liver Injury |

| pym-5 | DNA (Minor Groove) | Kinases (Weak) | K_b = 1.06×10⁵ M⁻¹ | Broad Anticancer |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives must follow a self-validating workflow. Relying solely on enzymatic IC50 values is a common pitfall due to compound aggregation or assay interference.

Fig 2: Self-validating experimental workflow for evaluating pyrazole-3-carboxamide derivatives.

Protocol 1: Orthogonal Kinase Inhibition & Biophysical Validation

-

Objective: Determine the true thermodynamic binding affinity (K_D) and rule out false positives from aggregation.

-

Causality: Enzymatic assays can yield artificially low IC50 values if the compound forms colloidal aggregates. Adding a non-ionic detergent (Triton X-100) and confirming binding via Surface Plasmon Resonance (SPR) ensures the activity is driven by the specific hinge-binding mechanism of the pyrazole-3-carboxamide core.

Step-by-Step Methodology:

-

Enzymatic Assay Setup: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100 (critical to prevent colloidal aggregation), and 2 mM DTT.

-

Compound Titration: Dispense the pyrazole-3-carboxamide derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

-

Kinase Reaction: Add 1 nM of recombinant CDK2/Cyclin E complex and 1 µM of fluorescently labeled peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the rigid scaffold.

-

Initiation & Detection: Initiate the reaction with ATP at its apparent K_m (e.g., 50 µM). After 60 minutes, quench with EDTA and measure phosphorylation via TR-FRET. Calculate IC50 using a 4-parameter logistic fit.

-

Orthogonal Validation (SPR): Immobilize the CDK2 protein on a CM5 sensor chip via amine coupling. Inject the compound at concentrations ranging from 0.1× to 10× the calculated IC50.

-

Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association (k_on) and dissociation (k_off) rates. A valid hit must show a K_D (k_off/k_on) that correlates within 3-fold of the enzymatic IC50.

Protocol 2: Factor XIa aPTT Coagulation Assay

-

Objective: Validate the physiological translation of the biochemical FXIa inhibition.

-

Causality: A compound may inhibit purified FXIa but fail in plasma due to high protein binding or poor membrane permeability. The activated partial thromboplastin time (aPTT) assay validates the functional anticoagulant effect in a complex biological matrix.

Step-by-Step Methodology:

-

Plasma Preparation: Collect fresh rabbit or human plasma using 3.2% sodium citrate as an anticoagulant (ratio 9:1). Centrifuge at 2500g for 15 minutes to obtain platelet-poor plasma (PPP).

-

Incubation: Mix 50 µL of PPP with 5 µL of the pyrazole-3-carboxamide derivative (dissolved in DMSO, final DMSO concentration <1%) in a coagulometer cuvette. Incubate at 37°C for 3 minutes.

-

Activation: Add 50 µL of aPTT reagent (containing phospholipids and a contact activator like silica). Incubate for exactly 3 minutes at 37°C to activate the intrinsic pathway.

-

Clotting Initiation: Add 50 µL of pre-warmed 25 mM CaCl₂ to initiate clotting.

-

Measurement: Record the clotting time optically or mechanically. The benchmark for a successful FXIa lead is a concentration required to double the baseline aPTT (2× aPTT) in the range of 10-50 µM, confirming target engagement in plasma.

Conclusion

The N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide structure is far more than a generic chemical building block; it is a finely tuned molecular wedge. By exploiting its inherent planarity and dense hydrogen-bonding capacity, researchers have successfully developed nanomolar inhibitors for kinases, proteases, and epigenetic modulators. Future drug development should continue to leverage this scaffold, particularly in fragment-based drug discovery (FBDD) and targeted protein degradation (PROTACs), where its rigid geometry can act as an ideal warhead or linker attachment point.

References

-

Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Fragment-Based Lead Generation of 5-Phenyl-1H-pyrazole-3-carboxamide Derivatives as Leads for Potent Factor Xia Inhibitors. Molecules - MDPI.[Link]

-

Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Journal of Medicinal Chemistry - ACS Publications.[Link]

-

Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin - J-Stage.[Link]

Coordination Geometry of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide Metal Complexes: A Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Structural causality, divergent coordination pathways, and self-validating synthetic protocols.

Executive Summary

The rational design of metallopharmaceuticals and homogeneous catalysts relies heavily on the predictable coordination geometry of multidentate ligands. N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide represents a highly versatile, structurally dynamic ligand platform. Featuring a pyrazole ring, a carboxamide linker, and a pyridine ring, this molecule exhibits divergent coordination behaviors dictated by the electronic nature of the metal center (d-block vs. f-block) and the protonation state of the amide nitrogen. This whitepaper dissects the mechanistic causality behind its coordination geometries and provides field-proven, self-validating protocols for synthesizing its metal complexes.

Mechanistic Principles of Coordination

The coordination geometry of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide is governed by Hard-Soft Acid-Base (HSAB) theory and the steric constraints of chelate ring formation. The ligand possesses three primary coordination sites: the pyridine nitrogen ( Npy ), the amide nitrogen/oxygen ( Nam / Oam ), and the pyrazole nitrogen ( Npz ).

The N,N,N-Tridentate Pincer Pathway (d-Block Metals)

For intermediate and soft transition metals (e.g., Pd(II), Ru(II), Cu(II)), the thermodynamic preference leans toward nitrogen coordination. However, the neutral amide nitrogen is a poor donor. By introducing a mild base, the amide is deprotonated, converting it into a strongly nucleophilic, monoanionic σ -donor. This electronic activation forces the ligand into a rigid, coplanar conformation, coordinating the metal via Npy , Nam , and Npz .

Causality: This N,N,N-tridentate "pincer" mode is entropically and enthalpically driven by the formation of two fused five-membered chelate rings (Metal- Npy -C- Nam and Metal- Nam -C-C- Npz ). The resulting complexes typically adopt highly stable square planar or octahedral geometries, which are highly sought after in 1[1].

The N,O-Bidentate Pathway (f-Block Metals)

Lanthanides and actinides (e.g., Eu(III), Gd(III), Th(IV)) are hard Lewis acids with large ionic radii. They exhibit a strong affinity for hard oxygen donors rather than softer nitrogen donors. Consequently, f-block elements coordinate to the neutral ligand via the amide oxygen ( Oam ) and the pyrazole nitrogen ( Npz ).

Causality: To accommodate the large metal center and minimize steric repulsion, the pyridine ring rotates out of the pyrazole plane. X-ray diffraction data reveals a dihedral angle of ~130° between the pyridine and pyrazole rings in these complexes. This rotation prevents the pyridine nitrogen from coordinating, resulting in a bidentate N,O-coordination mode that allows the metal to achieve high coordination numbers (e.g., 10, forming a bicapped square antiprism) 2[2].

Quantitative Data: Comparative Coordination Geometries

The following table summarizes the divergent geometric outcomes based on the metal ion and ligand protonation state, synthesizing data from 3[3] and related f-element literature[2].

| Metal Ion | Ligand State | Coordination Mode | Resulting Geometry | Primary Analytical Validation |

| Pd(II) | Monoanionic | N,N,N-Tridentate | Square Planar | FT-IR: Disappearance of ν(N−H) at ~3200 cm⁻¹ |

| Ru(II) | Monoanionic | N,N,N-Tridentate | Octahedral | UV-Vis: Distinct MLCT band at ~450 nm |

| Cu(II) | Monoanionic | N,N,N-Tridentate | Square Pyramidal | EPR: Paramagnetic signal, d-d band at ~650 nm |

| Ni(II) | Neutral | N,O-Bidentate | Octahedral | FT-IR: ν(C=O) shift from 1650 to ~1610 cm⁻¹ |

| Eu(III) | Neutral | N,O-Bidentate | Bicapped Sq. Antiprism | XRD: Pyridine dihedral angle ~130° |

Self-Validating Experimental Protocol: Synthesis of d-Block Pincer Complexes

To ensure scientific integrity, experimental protocols must not rely on blind faith; they must be self-validating. The following workflow details the synthesis of a generic [M(L)Cl] pincer complex (where M = Pd(II) or Pt(II)), explaining the causality behind each step and the built-in validation checkpoints.

Step 1: Ligand Solvation and Deprotonation

-

Procedure: Suspend 1.0 mmol of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide in 15 mL of anhydrous methanol. Add 1.1 mmol of Triethylamine ( Et3N ) dropwise under continuous stirring.

-

Causality: Methanol provides a polar protic environment that supports both the organic ligand and the subsequent metal salt. Et3N is required to deprotonate the weakly acidic amide N-H, converting the nitrogen into a strong anionic donor and enforcing the coplanar N,N,N-tridentate conformation.

-

Validation Checkpoint 1: The initially cloudy suspension will become a clear, homogeneous solution upon the addition of Et3N , visually confirming successful deprotonation.

Step 2: Kinetically Controlled Metallation

-

Procedure: Dissolve 1.0 mmol of the metal precursor (e.g., PdCl2 ) in 5 mL of methanol. Add this solution dropwise to the deprotonated ligand solution over 15 minutes. Reflux the mixture at 65°C for 3 hours.

-

Causality: Dropwise addition prevents the local overconcentration of metal ions, avoiding the precipitation of kinetically trapped, insoluble polymeric species. Refluxing provides the activation energy necessary for the ligand to undergo structural reorganization (ring coplanarity) to form the thermodynamically stable pincer complex.

-

Validation Checkpoint 2: A distinct bathochromic shift in color (e.g., from pale yellow to deep orange) indicates the formation of Metal-to-Ligand Charge Transfer (MLCT) bands, confirming coordination.

Step 3: Isolation and Crystallization

-

Procedure: Cool the solution to room temperature. Filter any unreacted particulates. Layer the filtrate with diethyl ether (1:2 volume ratio) and allow it to sit undisturbed for 48-72 hours.

-

Causality: The slow diffusion of the non-polar ether gradually reduces the overall solvent polarity. This controlled antisolvent crystallization allows the complex to nucleate slowly, yielding high-quality single crystals suitable for X-ray diffraction.

Step 4: Spectroscopic Validation

-

Procedure: Isolate the crystals, wash with cold ether, and dry under vacuum. Perform FT-IR spectroscopy.

-

Validation Checkpoint 3 (Definitive Proof): The protocol is successful if the FT-IR spectrum shows the complete disappearance of the N-H stretch (~3200 cm⁻¹) and a shift of the amide carbonyl ν(C=O) band from ~1680 cm⁻¹ (free ligand) to ~1600-1610 cm⁻¹. This confirms that the amide nitrogen has successfully coordinated to the metal center, pulling electron density away from the carbonyl group.

Logical Workflow Visualization

The following diagram maps the divergent coordination pathways based on the principles of causality described above.

Logical workflow of ligand deprotonation and divergent metal coordination pathways.

References

- Title: Derivatives of 1-(2-Pyridyl)

- Title: Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II)

- Title: Coordination chemistry with pyridine/pyrazine amide ligands.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements [mdpi.com]

- 3. Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced One-Pot Synthesis of Pyrazole-Pyridine Carboxamides

Executive Summary & Pharmacological Context

Pyrazole-pyridine carboxamides represent a privileged dipolar scaffold in modern drug discovery. Due to their π-excessive and π-deficient characteristics conferred by the fused five- and six-membered aza-heterocyclic rings, these compounds exhibit profound efficacy as kinase inhibitors, antimicrobial agents, and modulators of critical oncogenic pathways[1].

Traditional stepwise syntheses of these aza-fused heterocycles suffer from poor atom economy, the need to isolate highly unstable intermediates, and low overall yields. This application note details a highly optimized, one-pot multicomponent reaction (MCR) strategy. By maintaining all reactants in a single continuous thermodynamic system, researchers can maximize synthetic efficiency, bypass the degradation of reactive intermediates, and ensure high reproducibility when developing novel pyrazole-pyridine libraries[2].

Mechanistic Rationale: The Multicomponent Advantage

The most efficient route to highly substituted pyrazole-pyridine carboxamides bypasses stepwise isolation in favor of a base-catalyzed multicomponent cascade[3]. This involves the simultaneous reaction of a β-keto amide (e.g., 3-oxobutanamide), an aromatic aldehyde, hydrazine hydrate, and a malononitrile derivative[2].

The Causality of the Cascade:

-

Enolization & Knoevenagel Condensation: The addition of a secondary amine catalyst (like piperidine) deprotonates the active methylene of the β-keto amide, driving a Knoevenagel condensation with the aldehyde.

-

Michael Addition: Instead of isolating the resulting electrophilic alkene—which is prone to polymerization—hydrazine is introduced in situ. The hydrazine acts as a potent bis-nucleophile, performing a Michael addition across the double bond.

-

Thermodynamic Sink (Cyclization): The transient intermediate rapidly undergoes intramolecular cyclization and tautomerization. The massive gain in resonance stabilization energy from forming the fully conjugated, aromatic pyrazole-pyridine system acts as a thermodynamic sink, pulling the entire equilibrium forward[4].

One-pot multicomponent cascade mechanism for pyrazole-pyridine carboxamides.

Quantitative Data: Optimization of Reaction Parameters

To establish a robust protocol, various catalytic and solvent conditions must be evaluated. Table 1 summarizes the quantitative optimization data for the synthesis of a standard pyrazole-pyridine carboxamide derivative.

Table 1: Optimization of Multicomponent Synthesis Parameters

| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Causality / Mechanistic Observation |

| 1 | None | EtOH | 78 (Reflux) | 12 | < 10 | Lack of enolization prevents the initial Knoevenagel condensation. |

| 2 | Piperidine (5%) | EtOH | 78 (Reflux) | 4 | 85 | Optimal protic stabilization; hydrophobic product precipitates upon cooling. |

| 3 | DBU (5%) | MeCN | 80 | 6 | 72 | Stronger base leads to minor side-product formation (e.g., bis-hydrazones). |

| 4 | [bmIm]OH (10%) | None | 25 | 2 | 89 | Ionic liquid acts as both solvent and base; highly efficient but cost-prohibitive[5]. |

| 5 | Piperidine (5%) | H₂O | 100 | 8 | 45 | Poor solubility of hydrophobic intermediates stalls the Michael addition phase. |

Experimental Protocol: A Self-Validating System

This methodology ensures high fidelity through built-in analytical checkpoints. Do not proceed to subsequent steps without satisfying the validation criteria.

Target: Synthesis of 4-aryl-6-(substituted)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.

-

Step 1: Reagent Preparation & Initial Condensation

-

Action: In a 50 mL round-bottom flask, dissolve 10 mmol of 3-oxobutanamide and 10 mmol of malononitrile in 20 mL of absolute ethanol. Add 0.5 mmol (5 mol%) of piperidine dropwise.

-

Causality: Absolute ethanol is chosen as a protic solvent to stabilize the polar transition states during condensation. Piperidine acts as an organocatalyst, forming a transient iminium ion that lowers the activation energy for the Knoevenagel condensation.

-

-

Step 2: Controlled Nucleophilic Addition

-

Action: Cool the reaction mixture to 0°C using an ice bath. Slowly add 10 mmol of hydrazine hydrate (96%) dropwise over 10 minutes.

-

Causality: Hydrazine is highly reactive. Low-temperature, dropwise addition controls the exothermic reaction, preventing uncontrolled polymerization and favoring selective attack on the Michael acceptor.

-

-

Step 3: Cyclization and Thermal Maturation

-

Action: Remove the ice bath and reflux the mixture at 80°C for 4 hours.

-

Validation Checkpoint (Self-Validating Step): At t = 3 hours, perform TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is only validated to proceed to workup when the UV-active intermediate spot ( Rf≈0.6 ) is completely consumed, and a highly fluorescent product spot ( Rf≈0.3 ) dominates. If the intermediate persists, add an additional 1 mol% of piperidine and reflux for 1 more hour.

-

-

Step 4: Workup and Isolation

-

Action: Cool the flask to room temperature, then pour the contents into 50 mL of crushed ice water with vigorous stirring. Filter the resulting precipitate under a vacuum and wash with cold ethanol.

-

Causality: The sudden drop in temperature and dielectric constant forces the crystallization of the highly conjugated pyrazole-pyridine carboxamide, leaving unreacted, highly polar starting materials in the aqueous phase.

-

Biological Application: Target Engagement

Pyrazole-pyridine carboxamides are not just synthetic curiosities; they are potent biological modulators. Specifically, 3-substituted pyridine derivatives and their fused analogs have shown remarkable ability to inhibit the SHP2 phosphatase and the broader RAS/MAPK signaling cascade[5]. By binding to allosteric pockets, these carboxamides lock RTK-driven pathways in an inactive conformation, halting tumor cell proliferation.

Inhibitory action of pyrazole-pyridine carboxamides on the RTK/RAS/MAPK signaling cascade.

References

-

Title: Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities Source: Phosphorus, Sulfur, and Silicon and the Related Elements (Taylor & Francis) URL: [Link]

-

Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3- c]pyrazole derivatives Source: Current Chemistry Letters (Growing Science) URL: [Link]

-

Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL: [Link]

Sources

Application Note: Catalytic Applications of N-(pyridin-2-yl)-1H-pyrazole-3-carboxamide Complexes